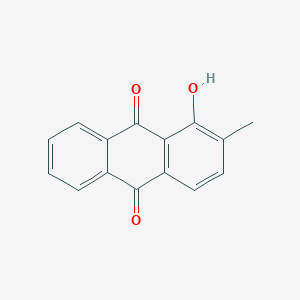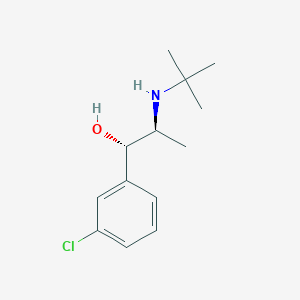
(E)-1-(2-Bromovinyl)-4-methoxybenzene
Vue d'ensemble
Description
“(E)-1-(2-Bromovinyl)-4-methoxybenzene” is likely a brominated vinyl compound with a methoxy group attached to a benzene ring . Compounds of this nature are often used in organic synthesis and may have applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of such compounds typically consists of a benzene ring substituted with a methoxy group and a bromovinyl group . The exact structure would depend on the positions of these substituents on the benzene ring.
Chemical Reactions Analysis
Bromovinyl compounds can participate in various chemical reactions. For instance, they can undergo coupling reactions with boronic acids, a type of reaction that has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-1-(2-Bromovinyl)-4-methoxybenzene” would depend on its exact structure. Generally, bromovinyl compounds are relatively heavy due to the presence of bromine, and their properties can be influenced by the polarity of the methoxy group .
Applications De Recherche Scientifique
DNA Polymerase Substrate
In a study published in the Nucleic Acids Research journal , (E)-5-(2-bromovinyl)-2′-deoxyiiridine-5′-triphosphate, a compound related to (E)-1-(2-Bromovinyl)-4-methoxybenzene, was used as a DNA polymerase substrate. The study focused on the time course of incorporation and the effect of 5′-triphosphate of the selective antiherpetic agent (E)-5-(2-bromo-vinyl)-2′-deoxyuridine (bv 5 dUTP) on the incorporation of dTTP and dATP into template-primers of different structure .
Antiherpetic Drug
(E)-5-(2-bromovinyl)-2′-deoxyuridine (BVdUrd), a compound related to (E)-1-(2-Bromovinyl)-4-methoxybenzene, has been used as a highly potent and selective antiherpes drug . The drug is cleared within 2–3 hours from the bloodstream upon intraperitoneal administration to rats .
Inhibition of Cell Proliferation
In another study, (E)-5-(2-bromovinyl)-2’-deoxyuridine was observed to inhibit the proliferation of human fibroblasts, granulocyte-monocyte progenitor cells, and lymphocytes . The concentrations used in the study were 10- to 100-fold above usual serum concentrations after oral administration .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(E)-2-bromoethenyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSBHZNBVJAJND-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-Bromovinyl)-4-methoxybenzene | |
CAS RN |
6303-59-9 | |
| Record name | NSC43295 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)


![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)
![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)






